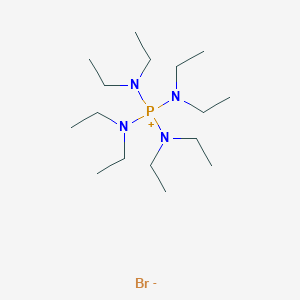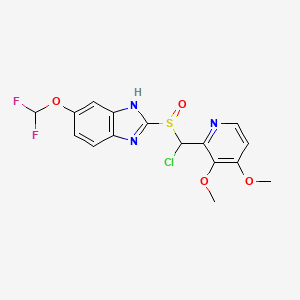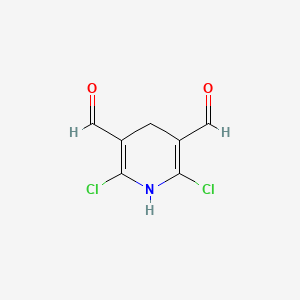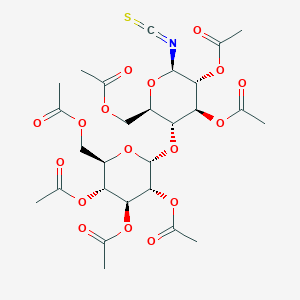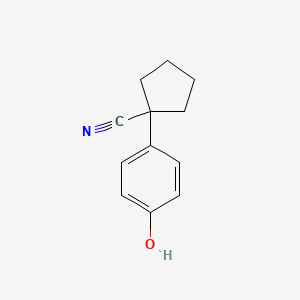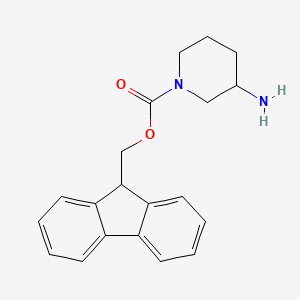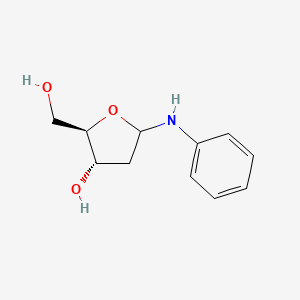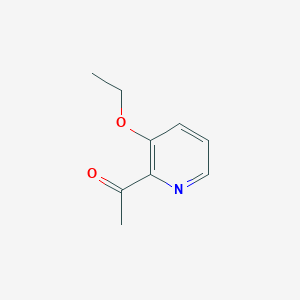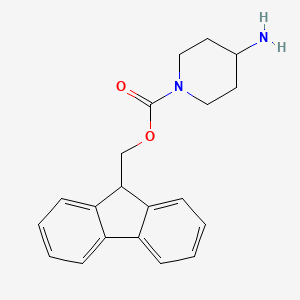
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate
Overview
Description
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate, also known as FMPAC, is a chemical compound that has gained significant attention in the scientific community for its potential use in biochemical and physiological research.
Mechanism of Action
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate acts as an allosteric modulator of GPCRs, binding to a specific site on the receptor and inducing a conformational change that enhances or inhibits its activity. This mechanism of action allows for selective activation or inhibition of specific GPCRs, providing a powerful tool for studying their function.
Biochemical and Physiological Effects:
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, depending on the specific GPCR being targeted. For example, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has been shown to activate the GPCR GPR35, which is involved in immune regulation and inflammation. Activation of GPR35 by (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has been shown to reduce inflammation and protect against tissue damage in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate is its selectivity for specific GPCRs, allowing for precise control of their activity. However, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate can also have off-target effects, and its use in vivo can be limited by its poor pharmacokinetic properties. Additionally, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate can be difficult to synthesize and purify, making it a challenging compound to work with in the lab.
Future Directions
Despite its limitations, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has significant potential for future research and therapeutic applications. One area of future research could involve the development of more potent and selective (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate analogs, as well as the optimization of its pharmacokinetic properties. Additionally, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate could be used to study the function of specific GPCRs in various disease models, potentially leading to the development of novel therapeutics. Overall, (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate represents a valuable tool for studying GPCRs and their signaling pathways, with significant potential for future research and therapeutic applications.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has been used in various scientific research applications, including the study of G protein-coupled receptors (GPCRs) and their signaling pathways. GPCRs are a class of membrane proteins that are involved in a wide range of physiological processes, including vision, smell, taste, and neurotransmission. (9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate has been shown to selectively activate GPCRs, making it a valuable tool for studying their function and potential therapeutic applications.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c21-14-9-11-22(12-10-14)20(23)24-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVPAEDBIDOOER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl 4-aminopiperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




